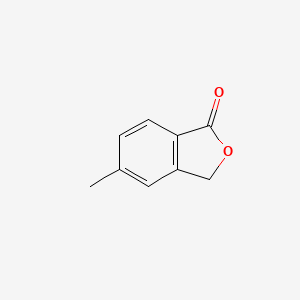

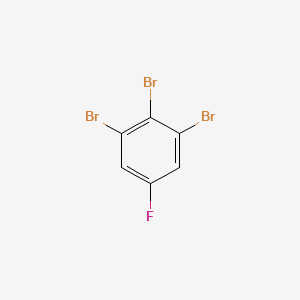

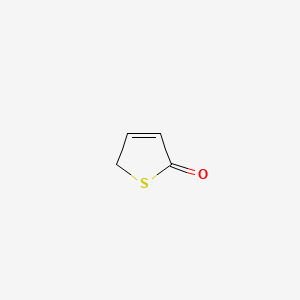

![molecular formula C13H11N3 B1594234 2-Phenylimidazo[1,2-a]pyridin-3-amine CAS No. 3999-29-9](/img/structure/B1594234.png)

2-Phenylimidazo[1,2-a]pyridin-3-amine

Overview

Description

2-Phenylimidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features an imidazo[1,2-a]pyridine core, which is known for its versatility in drug design and development.

Mechanism of Action

Target of Action

The primary target of 2-Phenylimidazo[1,2-a]pyridin-3-amine is Cyclooxygenase (COX) . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .

Mode of Action

This compound interacts with COX by inhibiting its activity . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .

Biochemical Pathways

The inhibition of COX by this compound affects the arachidonic acid cascade . This cascade is responsible for the metabolism of arachidonic acid to prostaglandin H2 (PGH2) by COX in a two-step process . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . These prostanoids play a significant role in many inflammatory processes .

Pharmacokinetics

The compound’s potency and selectivity against cox-2 enzyme have been evaluated .

Result of Action

The inhibition of COX-2 by this compound results in a reduction of inflammation, pain, and fever caused by prostaglandins . Among the synthesized compounds, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine exhibited the highest potency and selectivity against COX-2 enzyme .

Action Environment

The compound’s structure, particularly the presence of the so2me pharmacophore at the para position of the c-2 phenyl ring, has been found to enhance cox-2 potency and selectivity .

Biochemical Analysis

Biochemical Properties

2-Phenylimidazo[1,2-a]pyridin-3-amine has been found to interact with enzymes such as cyclooxygenase (COX), playing a role in the conversion of arachidonic acid to inflammatory mediators . The compound’s interaction with COX could potentially influence biochemical reactions in the body .

Cellular Effects

In cellular processes, this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of 2-aminopyridine derivatives with phenacyl bromides. One common method includes the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in a green solvent like aqueous ethanol at room temperature . Another method involves the condensation of 1-(4-methylsulfonyl)phenyl-2-(phenylamino)ethan-1-one derivatives with different 2-aminopyridines .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the reaction of 2-phenylimidazo[1,2-a]pyridine with oxalic ester reactive derivatives, followed by reduction of the carbonyl group and reaction with an amine .

Chemical Reactions Analysis

Types of Reactions

2-Phenylimidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert nitroso derivatives back to amines.

Substitution: Halogenation reactions can introduce halogen atoms into the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitrosyl chloride.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Halogenation can be achieved using bromine or iodine in the presence of a suitable solvent.

Major Products

Oxidation: Formation of nitroso derivatives.

Reduction: Conversion back to amines.

Substitution: Formation of halogenated imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

2-Phenylimidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a scaffold for designing selective cyclooxygenase-2 (COX-2) inhibitors.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit c-MET kinases.

Medicine: Explored for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of corrosion inhibitors for steel in acidic environments.

Comparison with Similar Compounds

2-Phenylimidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives:

2-Phenylimidazo[1,2-a]pyrimidine: Similar in structure but differs by a single nitrogen atom, leading to different mechanisms of action.

2-(4-Methylsulfonyl)phenylimidazo[1,2-a]pyridin-3-amine: Contains a methylsulfonyl group that enhances COX-2 selectivity and potency.

These comparisons highlight the unique properties of this compound, particularly its versatility in medicinal chemistry and its potential for various therapeutic applications.

Properties

IUPAC Name |

2-phenylimidazo[1,2-a]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-13-12(10-6-2-1-3-7-10)15-11-8-4-5-9-16(11)13/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJCHYNEWULMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193045 | |

| Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3999-29-9 | |

| Record name | 2-Phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3999-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003999299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazo(1,2-a)pyridine, 3-amino-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylimidazo[1,2-a]pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.